2-BENZAMIDO-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE
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Overview
Description
2-BENZAMIDO-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound with the molecular formula C12H9N3O3 It is known for its unique structural properties, which include a benzamido group, a nitro group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BENZAMIDO-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 2-aminopyridine with nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-BENZAMIDO-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed:
Reduction: 2-AMINO-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE.
Substitution: Various substituted benzamides.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-BENZAMIDO-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-BENZAMIDO-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
- 2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE
- 4-NITRO-N-(2-PYRIDINYL)BENZAMIDE
- 2-HYDROXY-N-(PYRIDIN-2-YL)BENZAMIDE
- 4-NITRO-N-(3-PYRIDINYL)BENZAMIDE
Uniqueness: 2-BENZAMIDO-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both a benzamido group and a nitro group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-benzamido-4-nitro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-18(13-6-2-1-3-7-13)21-16-12-14(23(26)27)9-10-15(16)19(25)22-17-8-4-5-11-20-17/h1-12H,(H,21,24)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAZXRHMWWVRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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